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Compound of Interest

Compound Name: Pentyl sulfamate
CAS No.: 637772-35-1
Cat. No.: B138996
Get Quote
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Executive Summary

Pentyl sulfamate (Amyl sulfamate) is a representative alkyl ester of sulfamic acid, serving as a
critical lipophilic pharmacophore in medicinal chemistry. Structurally characterized by a pentyl
chain esterified to a sulfamoyl moiety (

), it functions as a stable bioisostere of alkyl sulfates and phosphates.

In drug development, pentyl sulfamate is utilized primarily in Structure-Activity Relationship
(SAR) studies for Carbonic Anhydrase (CA) inhibitors and steroid sulfatase (STS) inhibitors.
Unlike its sulfate counterparts, the sulfamate group exhibits enhanced hydrolytic stability and
the ability to form specific hydrogen bond networks within enzyme active sites (e.g., zinc
coordination in CAs).

Part 1: Molecular Architecture & Physicochemical
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Structural Analysis
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The molecule consists of a lipophilic

-pentyl tail attached to a polar sulfamate head group. The sulfamate nitrogen possesses two
protons capable of hydrogen bonding, while the sulfonyl oxygens act as hydrogen bond
acceptors.

Property Value | Description
IUPAC Name Pentyl sulfamate
CAS Number 637772-35-1 (Reference ID)

Molecular Formula

Molecular Weight 167.23 g/mol

SMILES CCCCCOS(N)(=0)=0

The sulfamate group is electron-withdrawing.[1]
The

Electronic Character protons are weakly acidic (

), allowing deprotonation by strong bases to

form nucleophilic anions.

~1.2 — 1.6 (Estimated). The pentyl chain
Lipophilicity (cLogP) provides sufficient lipophilicity to cross biological
ipophilicity (cLo
Pop Y J membranes, making it a viable drug-like

scaffold.

Stability vs. Sulfates

A critical advantage of pentyl sulfamate over pentyl sulfate is its resistance to hydrolysis.
While alkyl sulfates rapidly hydrolyze in acidic conditions to alcohols and sulfuric acid, the
sulfamate ester bond (

) is stabilized by the nitrogen lone pair donation into the

antibonding orbitals, reducing the electrophilicity of the sulfur atom.

Part 2: Synthetic Pathways & Process Chemistry
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The synthesis of pentyl sulfamate requires anhydrous conditions to prevent the premature
hydrolysis of the sulfamoylating agent. The most robust protocol for research-grade purity
utilizes Chlorosulfonyl Isocyanate (CSI).

Protocol: CSI-Mediated Sulfamoylation

This method is preferred for primary alcohols due to its high yield and the avoidance of
ammonia gas handling.

Reagents:

e -Pentanol (1.0 equiv)

o Chlorosulfonyl Isocyanate (CSI) (1.1 equiv)
e Formic Acid (1.1 equiv) or Water (careful hydrolysis)
e Solvent: Dichloromethane (DCM) or Acetonitrile (

)

o Base: Pyridine or
(for quenching)
Step-by-Step Methodology:
o Formation of Intermediate: Cool a solution of

-pentanol in anhydrous DCM to 0°C under
atmosphere.

o Addition: Dropwise add CSI. The reaction forms an intermediate N-chlorosulfonyl carbamate.
o Mechanism:[1][2][3][4] The alcohol oxygen attacks the isocyanate carbon.

o Hydrolysis/Decarboxylation:
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o Option A (Formic Acid): Add formic acid. This reacts with the N-chlorosulfonyl group to

release

, and

, yielding the sulfamate.

o Option B (Aqueous Workup): Carefully quench with water. The carbamate hydrolyzes and

decarboxylates to the sulfamate.

« Purification: The organic layer is washed with brine, dried over

, and concentrated. Recrystallization (from

/Hexanes) or column chromatography yields the white crystalline solid.

Visualization: Synthesis Workflow
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Figure 1: CSl-mediated synthesis pathway for pentyl sulfamate, highlighting the critical

decarboxylation step.

Part 3: Reactivity & Stability Profile

Understanding the degradation of pentyl sulfamate is vital for formulation and storage. The

primary degradation pathway is acid-catalyzed hydrolysis.

Hydrolysis Mechanism
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Unlike carboxylic esters, sulfamate hydrolysis is pH-dependent but generally slow at
physiological pH (7.4).

e Protonation: In acidic media, the ether oxygen or the nitrogen can be protonated.

-protonation is the activation step for cleavage.

o Cleavage: Water attacks the sulfur atom (S-O cleavage) or the alkyl carbon (C-O cleavage),
though S-O cleavage is more common for primary alkyl sulfamates.

e Products: Pentanol and Sulfamic acid (which degrades to Ammonium bisulfate).

Visualization: Degradation Pathway
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Figure 2: Acid-catalyzed hydrolysis mechanism of pentyl sulfamate leading to alcohol
regeneration.
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Part 4: Pharmacological Relevance &
Applications[5][6][7]

Pentyl sulfamate is rarely a drug in itself but is a high-value "probe" molecule in medicinal
chemistry.

Carbonic Anhydrase (CA) Inhibition

Sulfamates are zinc-binding groups (ZBGs).[5] The terminal

coordinates with the
ion in the active site of Carbonic Anhydrase enzymes.

o SAR Insight: In aliphatic sulfamate series, chain length correlates with potency.

o chains (Decyl/Tetradecyl) show nanomolar
against CA-1l and CA-IX due to extensive hydrophobic interactions.

o Pentyl Sulfamate (

): Acts as a baseline inhibitor. It binds to the Zinc but lacks the extensive hydrophobic tail
to fully occupy the lipophilic pocket, resulting in micromolar rather than nanomolar potency.
This makes it an excellent negative control or starting point for fragment-based design.

Bioisosterism in Drug Design

The sulfamate moiety mimics the transition state of phosphate ester hydrolysis.

o Steroid Sulfatase (STS) Inhibitors: Aryl sulfamates (like EMATE) are potent irreversible
inhibitors. Pentyl sulfamate serves as a model to study the stability of the

linkage without the complexity of the steroid nucleus.

e Anticonvulsants: Following the success of Topiramate (a sugar sulfamate), alkyl sulfamates
like pentyl sulfamate are screened to determine the minimal structural requirements for
anticonvulsant activity.
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: : ¢ Activi

Potency (
Compound Target Role
I Activity)
Pentyl Sulfamate hCA-II M range Baseline / Fragment
Decyl Sulfamate hCA-II ~1-10 nM High Potency Probe
Topiramate AMPA/Kainate Clinical Drug Antiepileptic Standard
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138996?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

